Tetrahydrocannabivarol

Description

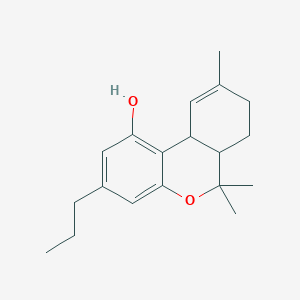

Structure

3D Structure

Properties

IUPAC Name |

6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O2/c1-5-6-13-10-16(20)18-14-9-12(2)7-8-15(14)19(3,4)21-17(18)11-13/h9-11,14-15,20H,5-8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZROLHBHDLIHEMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50950920 |

Source

|

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28172-17-0 |

Source

|

| Record name | 6a,7,8,10a-Tetrahydro-6,6,9-trimethyl-3-propyl-6H-dibenzo[b,d]pyran-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28172-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrocannabivarin 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028172170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,6,9-Trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50950920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Enigmatic Dance of Tetrahydrocannabivarin with CB1 Receptors: A Technical Guide

For Immediate Release to the Scientific Community

Abstract

This technical guide provides an in-depth exploration of the molecular interactions between Tetrahydrocannabivarin (THCV), a naturally occurring phytocannabinoid, and the Cannabinoid Type 1 (CB1) receptor. Moving beyond simplistic classifications, we delve into the nuanced pharmacology of THCV, examining its behavior as a neutral antagonist with context-dependent agonist activity. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of THCV's mechanism of action, supported by detailed experimental protocols and data interpretation. Through a synthesis of current literature and established methodologies, we aim to elucidate the therapeutic potential of THCV, particularly in the context of metabolic disorders and beyond.

Introduction: The Endocannabinoid System and the Primacy of the CB1 Receptor

The endocannabinoid system (ECS) is a ubiquitous and critical signaling network in the human body, playing a pivotal role in maintaining physiological homeostasis.[1] Central to this system are the cannabinoid receptors, with the CB1 receptor being predominantly expressed in the central nervous system, where it modulates neurotransmitter release and influences a vast array of physiological processes including appetite, pain perception, mood, and memory.[1][2] The discovery of the ECS was spurred by research into the psychoactive effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive constituent of Cannabis sativa.[3] Δ⁹-THC acts as a partial agonist at CB1 receptors, leading to the well-documented effects associated with cannabis use.[4]

In contrast to the extensive research on THC, other phytocannabinoids, often termed "minor cannabinoids," are now emerging as compounds with unique and potentially therapeutic pharmacological profiles.[3] Among these, Tetrahydrocannabivarin (THCV) has garnered significant attention for its distinct interaction with the CB1 receptor.[3][5] Unlike THC, THCV generally does not produce psychoactive effects and has been shown to exhibit a different mechanism of action that warrants detailed investigation.[6][7]

The Pharmacological Profile of THCV at the CB1 Receptor: A Neutral Antagonist with a Twist

The classification of a ligand's activity at a G protein-coupled receptor (GPCR) like the CB1 receptor is crucial for understanding its physiological effects. Ligands can be broadly categorized as agonists, which activate the receptor; antagonists, which block the action of agonists; and inverse agonists, which reduce the basal or constitutive activity of the receptor.[8][9]

THCV is predominantly characterized as a neutral antagonist of the CB1 receptor.[10][11][12] This means that in its primary role, THCV binds to the CB1 receptor and blocks the binding of agonists like THC or endogenous cannabinoids (e.g., anandamide and 2-arachidonoylglycerol) without significantly altering the receptor's basal activity.[8][10] This antagonistic action is the basis for its potential to counteract some of the effects of THC.[13]

However, the pharmacology of THCV is more complex. At higher doses, THCV can exhibit partial agonist activity at the CB1 receptor.[14][13] This dose-dependent duality is a critical aspect of its profile and suggests that the physiological outcomes of THCV administration may vary with concentration.[6]

Binding Affinity and Competitive Interaction

The interaction of THCV with the CB1 receptor is a competitive one. It vies for the same orthosteric binding site as other cannabinoids.[15] The binding affinity of a ligand, typically expressed as the inhibition constant (Ki), is a measure of how tightly it binds to the receptor. Studies have shown that the binding affinity of Δ⁹-THCV for the CB1 receptor is comparable to that of Δ⁹-THC.[15][16]

Below is a diagram illustrating the competitive binding at the CB1 receptor.

Caption: Downstream signaling of CB1 receptor with agonist vs. THCV.

Experimental Methodologies for Characterizing THCV's Mechanism of Action

A multi-faceted experimental approach is necessary to fully elucidate the mechanism of action of THCV at the CB1 receptor. Key in vitro assays include radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a test compound. [2][17][18] Principle: A competition binding assay measures the ability of an unlabeled compound (THCV) to displace a radiolabeled ligand with known affinity for the CB1 receptor (e.g., [³H]CP55,940) from its binding site. [2][19] Step-by-Step Protocol:

-

Membrane Preparation: Prepare cell membranes from a source expressing a high density of CB1 receptors (e.g., mouse brain tissue or cells stably expressing human CB1 receptors). [19][20]2. Incubation: Incubate the membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound (THCV). [19]3. Separation: Separate the bound from unbound radioligand, typically through rapid filtration over glass fiber filters. [19]4. Quantification: Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding is the IC50 value. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation. [2]

Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or inverse agonist.

This assay measures the activation of G proteins following receptor stimulation and is a reliable method to assess the efficacy of a compound. [20][21][22] Principle: In the inactive state, G proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated Gα subunits. The amount of bound [³⁵S]GTPγS is proportional to the level of G protein activation. [20] Step-by-Step Protocol:

-

Membrane Preparation: Use membranes from cells expressing CB1 receptors.

-

Incubation: Incubate the membranes with GDP, the test compound (THCV), and [³⁵S]GTPγS. To test for antagonism, pre-incubate with THCV before adding a known CB1 agonist. [10]3. Separation and Quantification: Similar to the radioligand binding assay, separate bound and free [³⁵S]GTPγS by filtration and quantify using scintillation counting.

-

Data Analysis: For agonist activity, plot [³⁵S]GTPγS binding against ligand concentration. For antagonist activity, measure the rightward shift in the concentration-response curve of a known agonist in the presence of THCV. [10]

This assay directly measures the functional consequence of CB1 receptor activation on its primary downstream effector, adenylyl cyclase.

Principle: CB1 receptor agonists inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This assay measures changes in cAMP concentration in whole cells.

Step-by-Step Protocol:

-

Cell Culture: Use cells expressing CB1 receptors.

-

Stimulation: Pre-treat cells with a phosphodiesterase inhibitor to prevent cAMP degradation. Then, stimulate adenylyl cyclase with forskolin.

-

Treatment: Treat the cells with the test compound (THCV) alone (to test for agonist/inverse agonist activity) or in combination with a CB1 agonist (to test for antagonist activity).

-

Lysis and Detection: Lyse the cells and measure cAMP levels using a commercially available kit, often based on competitive immunoassay or bioluminescence resonance energy transfer (BRET).

-

Data Analysis: Quantify the reduction (for agonists) or restoration (for antagonists) of forskolin-stimulated cAMP levels.

This assay investigates the potential for biased signaling by measuring the recruitment of β-arrestin to the activated CB1 receptor. [23][24][25][26][27] Principle: Various techniques, such as bioluminescence resonance energy transfer (BRET) or enzyme fragment complementation (e.g., PathHunter® assay), can be used to detect the proximity of β-arrestin to the CB1 receptor upon ligand binding. [24][25][26] Step-by-Step Protocol (using PathHunter® as an example):

-

Cell Line: Use a cell line engineered to express the CB1 receptor tagged with a small enzyme fragment (ProLink) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). [23][24]2. Ligand Treatment: Treat the cells with the test compound (THCV).

-

Detection: If the ligand induces β-arrestin recruitment, the two enzyme fragments are brought into close proximity, forming an active enzyme that converts a substrate to a chemiluminescent product.

-

Measurement: Measure the light output using a luminometer.

-

Data Analysis: Generate dose-response curves to determine the potency and efficacy of THCV in inducing β-arrestin recruitment.

Quantitative Data Summary

The following table summarizes typical in vitro pharmacological data for THCV at the CB1 receptor, compared to the well-characterized agonist THC and antagonist/inverse agonist rimonabant.

| Compound | Binding Affinity (Ki) at CB1 (nM) | Functional Activity at CB1 | Effect on cAMP |

| Δ⁹-THC | 40.7 [4] | Partial Agonist | ↓ |

| Δ⁹-THCV | ~7.2 (pKi) [15] | Neutral Antagonist / Partial Agonist (high doses) | Blocks agonist-induced ↓ / Slight ↓ at high doses |

| Rimonabant | ~2.2 [21] | Inverse Agonist / Antagonist | ↑ (inverse agonism) / Blocks agonist-induced ↓ |

Conclusion and Future Directions

The mechanism of action of Tetrahydrocannabivarin at the CB1 receptor is multifaceted, characterized primarily by neutral antagonism with dose-dependent partial agonism. This unique pharmacological profile distinguishes it from other well-known cannabinoids and underpins its therapeutic potential, particularly in areas where CB1 receptor blockade is desirable without the adverse effects associated with inverse agonists. [6][10][11]For instance, its potential in managing obesity and type 2 diabetes is an area of active investigation, as CB1 receptor antagonism can lead to decreased appetite and improved metabolic parameters. [6][7] Future research should focus on further delineating the conditions under which THCV transitions from an antagonist to an agonist, both in vitro and in vivo. A deeper understanding of its effects on β-arrestin signaling and the potential for biased agonism is also crucial. Moreover, exploring the "ligand-dependent" nature of its antagonism, where its potency can vary depending on the agonist it is competing with, will provide a more complete picture of its complex interactions. [10][28]As our understanding of the nuanced pharmacology of THCV grows, so too will our ability to harness its therapeutic potential for a range of human diseases.

References

- Bouma, J., Soethoudt, M., et al. (2023). Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. Methods in Molecular Biology.

- Soethoudt, M., van Gils, N., et al. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Methods in Molecular Biology.

-

Ligresti, A., De Petrocellis, L., & Di Marzo, V. (2016). From Phytocannabinoids to Cannabinoid Receptors and Endocannabinoids: Pleiotropic Physiological and Pathological Roles Through Complex Pharmacology. Physiological Reviews. [Link]

-

Bouma, J., Soethoudt, M., et al. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. Methods in Molecular Biology. [Link]

- Iversen, L. (2017). Molecular Pharmacology of Phytocannabinoids. Advances in Pharmacology.

- Benchchem. Using CB1 antagonist 1 in radioligand binding assays.

- Innoprot. CB1 Cannabinoid Receptor Assay.

- Bouma, J., Soethoudt, M., et al. (2023). Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2.

-

Stanciu, C. N., Brunette, M. F., & Budney, A. (2021). Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use. International Journal of Molecular Sciences. [Link]

-

Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding. Methods in Molecular Biology. [Link]

-

Iversen, L. (2017). Molecular Pharmacology of Phytocannabinoids. Advances in Pharmacology. [Link]

- BMG Labtech. Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1).

-

Bio-protocol. CB1 receptor radioligand-binding assay. [Link]

-

McPartland, J. M., Duncan, M., & Glass, M. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. Molecules. [Link]

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology. [Link]

- Gasperi, V., & Maccarrone, M. (2016). Assay of CB1 Receptor Binding.

- Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: D9-tetrahydrocannabinol, cannabidiol and D9-tetrahydrocannabivarin.

-

Abioye, A., Ayodele, O., et al. (2020). Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes. Journal of Cannabis Research. [Link]

- Ligresti, A., De Petrocellis, L., & Di Marzo, V. (2016). From Phytocannabinoids to Cannabinoid Receptors and Endocannabinoids: Pleiotropic Physiological and Pathological Roles Through Complex Pharmacology. Physiological Reviews.

-

Mastinu, A., et al. (2025). The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management. Journal of Pharmacy and Pharmacology. [Link]

-

Navarro, G., et al. (2018). CB1 cannabinoid receptor-mediated increases in cyclic AMP accumulation are correlated with reduced Gi/o function. FEBS Letters. [Link]

-

Rzepa, E., Tudge, L., et al. (2015). The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers. International Journal of Neuropsychopharmacology. [Link]

-

Scott-Dennis, H. E., et al. (2023). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]

-

Cairns, E. A., et al. (2019). In vitro determination of the efficacy of illicit synthetic cannabinoids at CB1 receptors. British Journal of Pharmacology. [Link]

-

Cannakeys. Tetrahydrocannabivarin (THCV) Cannabinoid Research. [Link]

- ResearchGate. Receptors mediating THCV's agonistic and antagonistic actions.

-

Liddle, J., et al. (2011). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. Journal of Medicinal Chemistry. [Link]

-

Portella, G., et al. (2007). Genetic and pharmacologic inactivation of cannabinoid CB1 receptor inhibits angiogenesis. Blood. [Link]

-

ChemRxiv. How THC Works: Structural Insights Explaining Ligand Affinity for, and Partial Agonism of, Cannabinoid Receptor 1. [Link]

- Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove - University of Mississippi.

- ResearchGate. Concepts of neutral antagonist vs. inverse agonist.

-

Cairns, E. A., et al. (2018). In vitro determination of the CB1 efficacy of illicit synthetic cannabinoids. bioRxiv. [Link]

-

Linciano, P., et al. (2020). Isolation of a High-Affinity Cannabinoid for the Human CB1 Receptor from a Medicinal Cannabis sativa Variety: Δ9-Tetrahydrocannabutol, the Butyl Homologue of Δ9-Tetrahydrocannabinol. Journal of Natural Products. [Link]

-

Tudge, L., Williams, C., et al. (2015). Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers. International Journal of Neuropsychopharmacology. [Link]

- Thomas, A., et al. (2007). Cannabidiol displays unexpectedly high potency as an antagonist of CB1 and CB2 receptor agonists in vitro. British Journal of Pharmacology.

- McPartland, J. M., Duncan, M., & Glass, M. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin.

-

Justinova, Z., et al. (2021). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. International Journal of Molecular Sciences. [Link]

-

Wikipedia. Tetrahydrocannabinol. [Link]

-

El-Mecharrafie, N., et al. (2022). Functional Selectivity of Cannabinoid Type 1 G Protein-Coupled Receptor Agonists in Transactivating Glycosylated Receptors on Cancer Cells to Induce Epithelial–Mesenchymal Transition Metastatic Phenotype. International Journal of Molecular Sciences. [Link]

- ResearchGate.

-

Krishna Kumar, K., et al. (2019). Structure of a Signaling Cannabinoid Receptor 1-G Protein Complex. Cell. [Link]

- Tudge, L., Williams, C., et al. (2015). Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin (THCv) on Food Reward and Aversion in Healthy Volunteers.

Sources

- 1. Phytocannabinoids: Exploring Pharmacological Profiles and Their Impact on Therapeutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecular Pharmacology of Phytocannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 5. cannakeys.com [cannakeys.com]

- 6. d-nb.info [d-nb.info]

- 7. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin [mdpi.com]

- 11. The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bmglabtech.com [bmglabtech.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. CB1 receptor radioligand-binding assay [bio-protocol.org]

- 19. researchgate.net [researchgate.net]

- 20. egrove.olemiss.edu [egrove.olemiss.edu]

- 21. realmofcaring.org [realmofcaring.org]

- 22. researchgate.net [researchgate.net]

- 23. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 24. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]

- 25. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 26. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. innoprot.com [innoprot.com]

- 28. researchgate.net [researchgate.net]

A Technical Guide to the Discovery, Isolation, and Characterization of Δ⁹-Tetrahydrocannabivarin (THCV)

This document provides drug development professionals, researchers, and scientists with an in-depth technical guide on the phytocannabinoid Δ⁹-tetrahydrocannabivarin (THCV). We will traverse the historical timeline of its discovery, dissect its unique biosynthetic origins, and present a validated, field-proven workflow for its high-purity isolation and analytical characterization. The methodologies described herein are grounded in established principles of natural product chemistry and preparative chromatography, designed to yield a final product suitable for pharmacological research and clinical development.

Introduction: A Cannabinoid of Unique Therapeutic Promise

Δ⁹-Tetrahydrocannabivarin (THCV) is a naturally occurring homologue of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive constituent of Cannabis sativa.[1] The key structural distinction lies in its side chain; THCV possesses a propyl (3-carbon) chain, whereas THC has a pentyl (5-carbon) chain.[2] This seemingly minor molecular modification results in a significantly different pharmacological profile.[3]

Unlike THC, which is a known CB1 receptor partial agonist, THCV exhibits a biphasic mechanism: it acts as a neutral antagonist or inverse agonist at cannabinoid CB1 receptors at low doses, while potentially acting as a CB1 agonist at very high doses.[4][5][6] This antagonism at low, non-psychoactive doses is the foundation of its therapeutic interest.[4][7] Research indicates THCV has considerable potential for appetite suppression, glycemic control in type 2 diabetes, and neuroprotection, making it a compelling candidate for addressing obesity, metabolic syndrome, and neurodegenerative diseases.[4][8][9]

This guide provides the core technical knowledge required to progress from raw botanical material to a highly purified, analytically validated THCV isolate.

| Feature | Δ⁹-Tetrahydrocannabivarin (THCV) | Δ⁹-Tetrahydrocannabinol (THC) |

| Chemical Formula | C₁₉H₂₆O₂ | C₂₁H₃₀O₂ |

| Alkyl Side Chain | Propyl (3-carbon) | Pentyl (5-carbon) |

| Molecular Weight | 314.46 g/mol | 314.45 g/mol |

| Primary Precursor | Cannabigerovarin Acid (CBGVA) | Cannabigerolic Acid (CBGA) |

| CB1 Receptor Activity | Antagonist/Inverse Agonist (low dose) | Partial Agonist |

| Psychoactivity | Non-psychoactive at low therapeutic doses | Psychoactive |

| Key Therapeutic Interest | Appetite suppression, glycemic control, neuroprotection[4][8][9] | Analgesia, antiemesis, appetite stimulation |

Part 1: Genesis and Biosynthesis of a Unique Phytocannabinoid

The exploration of cannabinoids began decades before the specific isolation of THCV. While early work by chemists like Roger Adams in the 1940s laid the groundwork for understanding THC homologues, and the definitive isolation of THC was achieved by Mechoulam and Gaoni in 1964, THCV remained undiscovered.[8][10]

The first identification of Δ⁹-tetrahydrocannabivarin from Cannabis sativa was reported in 1971 by F. W. H. Merkus.[7] This discovery expanded the known chemical diversity of the plant and introduced a new varin-series cannabinoid, distinguished by the propyl side chain.

The causality behind THCV's existence lies in a distinct biosynthetic pathway. Unlike THC, CBD, and CBG, which originate from cannabigerolic acid (CBGA), THCV's journey begins with a different precursor molecule.

The Biosynthetic Divergence:

-

Varin Cannabinoid Pathway (THCV): The enzyme geranyl pyrophosphate combines with divarinolic acid (which has a shorter carbon chain) to produce cannabigerovarin acid (CBGVA).[8]

-

Pentyl Cannabinoid Pathway (THC): Geranyl pyrophosphate combines with olivetolic acid to create cannabigerolic acid (CBGA).[8]

From this crucial branching point, the synthesis proceeds analogously. The enzyme THCV synthase converts CBGVA into tetrahydrocannabivarin carboxylic acid (THCVA). Subsequently, non-enzymatic decarboxylation, typically through the application of heat, removes the carboxyl group to yield the active Δ⁹-THCV.[2]

Part 2: A Validated Workflow for High-Purity Isolation

The isolation of THCV is a multi-step process requiring careful optimization to achieve high purity and yield. The primary challenge is separating THCV from a complex matrix of structurally similar cannabinoids, particularly THC and CBD. The following workflow represents a robust and scalable approach.

Step 1: Botanical Material Sourcing and Preparation

The process begins with the selection of Cannabis sativa cultivars known to produce significant quantities of THCV. Post-harvest, the plant material (typically flowers) is dried and coarsely ground. A critical, causative step is decarboxylation . Heating the material (e.g., at 100-130°C) converts the native THCVA into the neutral, active THCV, which is essential for subsequent purification and pharmacological activity.[11]

Step 2: Supercritical Fluid Extraction (SFE)

For its selectivity, safety, and ability to produce solvent-free extracts, SFE with supercritical carbon dioxide (scCO₂) is the preferred industrial method.[12][13][14][15]

-

Principle: CO₂ is brought above its critical temperature (31.1°C) and pressure (73.8 bar), where it exhibits properties of both a liquid and a gas.[15] This supercritical fluid acts as a tunable solvent, and by modulating temperature and pressure, one can selectively extract different classes of compounds.

-

Trustworthiness: This method is self-validating because the final evaporation of CO₂ leaves no residual solvent, unlike traditional hydrocarbon extraction, ensuring a cleaner initial crude extract. The process is non-flammable and uses a non-toxic solvent.[14]

| Parameter | Typical Range | Rationale |

| Pressure | 150 - 300 bar | Higher pressure increases the density and solvating power of scCO₂, enhancing cannabinoid yield.[12][15] |

| Temperature | 35 - 60 °C | Kept relatively low to prevent thermal degradation of cannabinoids while remaining above the critical point.[12][15] |

| CO₂ Flow Rate | 100 - 150 g/min | A higher flow rate can reduce extraction time but must be balanced with efficiency. |

| Co-solvent | 0 - 5% Ethanol | A small amount of a polar co-solvent can increase the polarity of the scCO₂ and improve the extraction efficiency of cannabinoids.[15] |

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

This is the definitive step for isolating THCV to a high degree of purity. Preparative HPLC offers superior resolution compared to flash chromatography for separating structurally similar cannabinoids.[16][17][18] A reversed-phase method is most common.

-

Principle: The crude, winterized oil is dissolved in the mobile phase and injected onto a column packed with a non-polar stationary phase (e.g., C18 silica). A polar mobile phase is then pumped through the column. Compounds with higher polarity elute faster, while less polar compounds (like cannabinoids) are retained longer. By gradually increasing the organic solvent content of the mobile phase (gradient elution), the retained compounds are eluted sequentially based on their hydrophobicity.

-

Causality in Separation: THCV is slightly more polar than THC due to its shorter alkyl chain. This difference, though minor, causes THCV to have a shorter retention time on a reversed-phase column, allowing it to be separated and collected before THC elutes.[19][20]

-

System Preparation: Equilibrate an Agilent 1290 Infinity II Autoscale Preparative LC system or similar, equipped with a preparative C18 column (e.g., 50 x 250 mm, 10 µm particle size), with the initial mobile phase conditions.[21]

-

Sample Preparation: Dissolve the decarboxylated, winterized cannabis oil in pure ethanol to a high concentration (e.g., 100-200 mg/mL). Filter through a 0.45 µm PTFE filter.

-

Chromatographic Conditions:

-

Mobile Phase A: Water

-

Mobile Phase B: Ethanol or Acetonitrile

-

Detection: UV at 228 nm and Mass Spectrometry (MS) for mass-based fraction collection.[21]

-

Flow Rate: Scaled appropriately for the column diameter (e.g., 100 mL/min for a 50 mm ID column).

-

-

Gradient Elution: Run a gradient optimized to resolve the key cannabinoids.

| Time (min) | % Mobile Phase B (Ethanol) | Rationale |

| 0.0 | 70% | Initial conditions for sample injection and retention of cannabinoids on the column. |

| 5.0 | 70% | Isocratic hold to ensure tight injection band. |

| 25.0 | 95% | Gradual increase in solvent strength to elute cannabinoids based on polarity. THCV will elute before THC.[20][22] |

| 30.0 | 95% | High organic content to wash all remaining non-polar compounds from the column. |

| 32.0 | 70% | Return to initial conditions for re-equilibration. |

-

Fraction Collection: Trigger fraction collection based on the specific mass-to-charge ratio (m/z) of THCV (e.g., [M+H]⁺ at m/z 315.2) to ensure highly selective isolation.[21]

-

Post-Processing: Pool the pure THCV fractions. Remove the organic solvent under reduced pressure using a rotary evaporator. The remaining aqueous solution can be freeze-dried or extracted with a non-polar solvent (e.g., heptane) to recover the final, pure THCV oil.

Part 3: Analytical Validation and Structural Confirmation

Isolation must be followed by rigorous analytical testing to confirm purity and structural identity.

-

Purity Assessment (UPLC-DAD): The purity of the isolated fraction is determined using Ultra-High-Performance Liquid Chromatography with a Diode-Array Detector (UPLC-DAD). The sample is run on a high-resolution analytical C18 column. Purity is calculated based on the peak area of THCV relative to the total peak area at 228 nm.[23]

-

Identity Confirmation (LC-MS/MS): Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides definitive confirmation of identity.[24][25] The isolated compound should exhibit the correct parent ion mass for THCV and a fragmentation pattern consistent with a reference standard.[26]

-

Structural Elucidation (NMR): For a primary reference standard, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the gold standard for unambiguous structural confirmation. The resulting spectra provide a complete map of the molecule's carbon-hydrogen framework, validating its identity as Δ⁹-THCV.

Conclusion

From its initial discovery as a chemical curiosity to its current status as a high-potential therapeutic agent, Δ⁹-tetrahydrocannabivarin exemplifies the rich pharmacological diversity of the Cannabis plant. The successful development of THCV-based therapeutics is critically dependent on robust, scalable, and validated methods for its isolation. The integrated workflow presented here—combining selective supercritical fluid extraction with high-resolution preparative HPLC—provides a reliable pathway to achieving the high-purity material (>98%) required by researchers, scientists, and drug development professionals to unlock its full clinical potential.

References

- Merkus, F. W. (1971). Δ9-Tetrahydrocannabivarin, a phytocannabinoid first discovered in Cannabis sativa. National Institutes of Health.

- Wikipedia. (n.d.). Tetrahydrocannabivarin. Wikipedia.

- PubMed. (n.d.). Quantification of Eight Cannabinoids Including Cannabidiol in Human Urine Via Liquid Chromatography Tandem Mass Spectrometry. PubMed.

- ResearchGate. (n.d.). LC–MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. ResearchGate.

- National Institutes of Health. (n.d.). Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. PMC.

- Recovered.org. (2025). THCV (Tetrahydrocannabivarin): Origins, Effects, and Risks. Recovered.org.

- Abioye, A., et al. (2020). Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes. PubMed Central.

- Semantic Scholar. (2021). Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis. Semantic Scholar.

- PubMed. (2024). LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma. PubMed.

- PubChem. (n.d.). Tetrahydrocannabivarin. PubChem.

- Journal of Analytical Toxicology. (n.d.). Cannabinoids Tetrahydrocannabinol, Cannabinol, Cannabidiol, Tetrahydrocannabivarin and 11-nor-9-carboxy-∆9-THC in Hair. Oxford Academic.

- Science Publishing Group. (2025). Separation of Tetrahydrocannabinol Fraction from Cannabis Indica Extracts by Chromatographic Method. SciencePG.

- ResearchGate. (2020). Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes. ResearchGate.

- Black Bear Hemp Dispensary. (2024). Cannabinoid Spotlight: Tetrahydrocannabivarin (THCV). Black Bear Hemp.

- Google Patents. (n.d.). WO2020180759A1 - Cannabinoid separation by countercurrent chromatography. Google Patents.

- Waters Corporation. (n.d.). UPLC Separation for the Analysis of Cannabinoid Content in Cannabis Flower and Extracts. Waters Corporation.

- Cannabis Science and Technology. (2023). Purification and Isolation of Cannabinoids: Current Challenges and Perspectives. Cannabis Science and Technology.

- Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia.

- Zeochem. (n.d.). Purification of Cannabinoids by preparative HPLC using ZEOsphere Silica Gel. Zeochem.

- Cannabis Science and Technology. (2023). Advancements in Chromatographic Separation Techniques for Efficient Cannabinoid Analysis and Purification. Cannabis Science and Technology.

- Zamnesia. (2024). Everything You Need To Know About THCV. Zamnesia UK.

- Cannabis Science and Technology. (2022). Development, Optimization, and Process Performance for Preparative Chromatographic Purification of Cannabinoids. Cannabis Science and Technology.

- Cannabis Science and Technology. (2022). Fundamentals of Supercritical Fluid Extraction: Using Carbon Dioxide as an Environmentally Friendly Solvent for Extraction of Cannabis. Cannabis Science and Technology.

- extraktLAB. (n.d.). High-Pressure Liquid Chromatography Machine for Botanical Purification. extraktLAB.

- Terpenes and Testing. (2021). Supercritical Carbon Dioxide Extraction for Medicinal Cannabis. Terpenes and Testing.

- Agilent Technologies. (2020). Purification of Cannabinoids from a Cannabis sativa Extract. Agilent.

- Wikipedia. (n.d.). Cannabinoid. Wikipedia.

- Google Patents. (n.d.). US20150126754A1 - Cannabis plant isolate comprising delta-9-tetrahydrocannabinol and a method for preparing such an isolate. Google Patents.

Sources

- 1. Cannabinoid - Wikipedia [en.wikipedia.org]

- 2. Cannabinoid Spotlight: Tetrahydrocannabivarin (THCV) - Black Bear Hemp Dispensary [blackbeardispensary.com]

- 3. Tetrahydrocannabivarin | C19H26O2 | CID 93147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Everything You Need To Know About THCV - Zamnesia UK [zamnesia.co.uk]

- 6. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tetrahydrocannabivarin is Not Tetrahydrocannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Tetrahydrocannabinol - Wikipedia [en.wikipedia.org]

- 11. US20150126754A1 - Cannabis plant isolate comprising delta-9-tetrahydrocannabinol and a method for preparing such an isolate - Google Patents [patents.google.com]

- 12. Development and Optimization of Supercritical Fluid Extraction Setup Leading to Quantification of 11 Cannabinoids Derived from Medicinal Cannabis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. cannabissciencetech.com [cannabissciencetech.com]

- 15. extractionmagazine.com [extractionmagazine.com]

- 16. chromatographyonline.com [chromatographyonline.com]

- 17. cannabissciencetech.com [cannabissciencetech.com]

- 18. extraktlab.com [extraktlab.com]

- 19. article.sciencepg.com [article.sciencepg.com]

- 20. zeochem.com [zeochem.com]

- 21. agilent.com [agilent.com]

- 22. cannabissciencetech.com [cannabissciencetech.com]

- 23. lcms.cz [lcms.cz]

- 24. researchgate.net [researchgate.net]

- 25. LC-MS-MS quantification of Δ8-THC, Δ9-THC, THCV isomers and their main metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

THCV receptor binding affinity and selectivity

An In-Depth Technical Guide to the Receptor Binding Affinity and Selectivity of Tetrahydrocannabivarin (THCV)

Foreword

Tetrahydrocannabivarin (THCV) stands as a fascinating homolog of Δ⁹-tetrahydrocannabinol (THC), distinguished by its propyl side chain in place of THC's pentyl group.[1] This seemingly minor structural alteration imparts a pharmacological profile that is not only distinct from THC but also therapeutically promising. Unlike the well-known psychotropic and appetite-stimulating effects of THC, THCV has emerged as a non-psychoactive compound at lower doses with potential applications in weight management, glycemic control, and the treatment of neurological disorders.[2][3][4][5][6] A profound understanding of its engagement with various molecular targets is paramount for harnessing its full therapeutic potential. This guide offers a comprehensive technical exploration of THCV's receptor binding affinity and selectivity, designed for researchers, scientists, and drug development professionals dedicated to advancing cannabinoid science. We will delve into the causality behind experimental choices, present self-validating protocols, and ground all mechanistic claims in authoritative research.

Chapter 1: The Molecular Landscape of THCV Interaction

THCV's therapeutic effects are not mediated by a single receptor but through a complex interplay with multiple targets within and beyond the classical endocannabinoid system (ECS).

The Cannabinoid Receptors: A Tale of Two Profiles

The primary targets of many cannabinoids are the CB1 and CB2 receptors, both G protein-coupled receptors (GPCRs) that primarily signal through inhibitory G-proteins (Gi/o).[7]

-

CB1 Receptor: A Neutral Antagonist: The CB1 receptor is densely expressed in the central nervous system and modulates neurotransmission, influencing processes like mood, memory, and appetite.[7] THCV's interaction with the CB1 receptor is its most defining characteristic. At low doses, it acts as a neutral antagonist .[8][9][10] This is a critical distinction from inverse agonists (e.g., the withdrawn anti-obesity drug rimonabant), which not only block agonist activity but also suppress the receptor's basal, constitutive activity. By acting as a neutral antagonist, THCV can block the effects of CB1 agonists (like THC or the endocannabinoid anandamide) without the adverse psychiatric side effects, such as depression and anxiety, associated with inverse agonism.[5][10][11] Interestingly, at higher doses, some evidence suggests THCV may transition to a CB1 receptor agonist, a dose-dependent duality that warrants further investigation.[12][13][14]

-

CB2 Receptor: An Antagonist with Potency: CB2 receptors are found predominantly in the immune system and peripheral tissues, playing a key role in modulating inflammation and immune responses.[7] THCV also behaves as a competitive antagonist at CB2 receptors.[8] Notably, functional assay data suggests that THCV may be a more potent antagonist at CB2 than at CB1 receptors, highlighting a potential avenue for its anti-inflammatory effects.[8]

Expanding the Horizon: GPR55 and TRPV Channels

THCV's pharmacology extends to several non-classical cannabinoid targets.

-

GPR55: Often termed an "orphan" receptor, GPR55 is now considered a novel cannabinoid receptor.[15] It is involved in regulating processes like intracellular calcium levels, energy homeostasis, and inflammation. THCV has been identified as an antagonist of GPR55, which may contribute to its metabolic and anti-inflammatory properties.[4][5]

-

Transient Receptor Potential (TRP) Channels: These ion channels are critical in the perception of pain and temperature. THCV has been shown to act as an agonist of several TRP channels, including TRPV1 (the capsaicin receptor).[12][16] This interaction suggests a potential role for THCV in pain management (analgesia).

Serotonergic Interactions

Evidence also points to THCV's ability to activate 5-HT1A receptors.[1][12] This interaction may underlie some of its potential anxiolytic and antipsychotic effects, further broadening its therapeutic landscape.

Chapter 2: Quantifying the Interaction: Binding Affinity and Functional Potency

To characterize a ligand's interaction with its receptor, we rely on quantitative pharmacological parameters.

-

Binding Affinity (Ki): The inhibition constant (Ki) represents the concentration of a competing ligand that will bind to half of the available receptors in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.

-

Functional Potency (EC50/IC50): The half-maximal effective concentration (EC50) is the concentration of an agonist that provokes a response halfway between the baseline and maximum possible response. The half-maximal inhibitory concentration (IC50) is the concentration of an antagonist that inhibits a specific biological or biochemical function by 50%.

-

Antagonist Equilibrium Constant (KB): The equilibrium dissociation constant (KB) for a competitive antagonist is the concentration that requires a doubling of the agonist concentration to produce the same response. It is a true measure of the antagonist's affinity for the receptor.

Quantitative Data Summary for THCV

The following table summarizes key binding affinity and functional potency values for THCV reported in the literature. It is crucial to note that values can vary between studies due to differences in experimental conditions, such as tissue source (e.g., mouse brain vs. transfected cells) and radioligand used.

| Receptor | Assay Type | Parameter | Reported Value (nM) | Source |

| CB1 (mouse brain) | Radioligand Binding ([³H]CP55940) | Ki | 75.4 | [8] |

| CB1 (mouse brain) | [³⁵S]GTPγS Functional Assay | Apparent KB | 93.1 (vs. CP55940) | [8] |

| CB1 (AtT20 cells) | GIRK Channel Functional Assay | IC50 | 434 (vs. WIN 55,212-2) | [9] |

| CB2 (CHO-hCB2 cells) | Radioligand Binding ([³H]CP55940) | Ki | 62.8 | [8] |

| CB2 (CHO-hCB2 cells) | [³⁵S]GTPγS Functional Assay | Apparent KB | 10.1 (vs. CP55940) | [8] |

Analysis of Selectivity

The compiled data reveals a nuanced selectivity profile. While the Ki values for CB1 and CB2 from radioligand binding are comparable (75.4 nM vs. 62.8 nM), the functional data tells a more compelling story.[8] The apparent KB value for antagonism at CB2 is significantly lower (10.1 nM) than at CB1 (93.1 nM), indicating that THCV is approximately 9-fold more potent as a functional antagonist at CB2 receptors under these assay conditions.[8] This functional selectivity is a key insight for drug development, suggesting that THCV's anti-inflammatory effects (mediated by CB2) may be achievable at concentrations that have minimal blocking effects at CB1. Furthermore, its activity at TRPV1, GPR55, and 5-HT1A receptors indicates a broad but defined selectivity profile that distinguishes it from other cannabinoids.[8][12]

Chapter 3: Methodologies for Characterizing THCV-Receptor Interactions

The trustworthiness of pharmacological data hinges on robust and well-validated experimental protocols. Here, we detail the core methodologies used to characterize THCV's receptor profile.

Radioligand Binding Assays: Measuring Affinity

The foundational method for determining a ligand's binding affinity is the competitive radioligand binding assay. The principle is to measure the ability of an unlabeled compound (the "competitor," e.g., THCV) to displace a radiolabeled ligand with known high affinity for the receptor (e.g., [³H]CP55940) from its binding site.

-

Preparation of Membranes:

-

Culture cells stably expressing the human CB1 or CB2 receptor (e.g., HEK-293 or CHO cells).[17]

-

Harvest cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

-

Resuspend the final pellet in an appropriate assay buffer and determine the total protein concentration using a standard method like the bicinchoninic acid (BCA) assay.[18] Store membranes at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, combine the following in order: assay buffer, cell membranes (typically 5-10 µg of protein per well), varying concentrations of the competitor ligand (THCV), and a fixed concentration of the radioligand (e.g., 0.5-1.5 nM [³H]CP55940).[18]

-

Total Binding: Wells containing membranes and radioligand only.

-

Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known unlabeled agonist (e.g., 10 µM WIN 55,212-2) to saturate all specific binding sites.

-

Competitor Wells: Wells containing membranes, radioligand, and a range of THCV concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

-

Incubation and Filtration:

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., Whatman GF/B), which traps the membranes.

-

Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification and Analysis:

-

Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the logarithm of the THCV concentration.

-

Use non-linear regression analysis (e.g., a one-site fit model in GraphPad Prism) to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Mechanism of Action

Binding does not equate to function. Functional assays are essential to determine if a ligand activates (agonist), blocks (antagonist), or deactivates (inverse agonist) a receptor.

This assay measures the functional coupling of the GPCR to its G-protein. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, its incorporation can be quantified as a measure of receptor activation. A competitive antagonist will inhibit this agonist-stimulated incorporation.

-

Assay Setup:

-

Prepare cell membranes as described in the binding assay protocol (Section 3.1).

-

The assay buffer must contain GDP (e.g., 10-30 µM) to ensure G-proteins are in their inactive state.

-

In a 96-well plate, add membranes, varying concentrations of the antagonist (THCV), and a fixed, sub-maximal (e.g., EC80) concentration of a known agonist (e.g., CP55940).

-

Pre-incubate for 15-30 minutes at 30°C to allow the antagonist to bind.

-

-

Initiation and Termination:

-

Initiate the G-protein activation by adding [³⁵S]GTPγS (e.g., 0.1 nM).

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration, as described previously, to separate bound from unbound [³⁵S]GTPγS.

-

-

Quantification and Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of agonist-stimulated [³⁵S]GTPγS binding against the logarithm of the THCV concentration.

-

Use non-linear regression to determine the IC50 value.

-

The IC50 can be used in the Schild equation to calculate the apparent KB, providing a measure of antagonist potency.

-

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Chapter 4: Signaling Pathways and Downstream Effects

THCV's interaction at the receptor level initiates a cascade of intracellular events that ultimately produce its physiological effects.

CB1/CB2 Receptor Signaling Cascade

As canonical Gi/o-coupled receptors, CB1 and CB2 activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This reduction in cAMP affects the activity of Protein Kinase A (PKA) and subsequently modulates the function of various ion channels and transcription factors. As a neutral antagonist, THCV does not affect this pathway on its own but prevents an agonist from initiating the cascade.

Caption: THCV blocks agonist-induced CB1/CB2 signaling.

GPR55 and TRPV1 Signaling

THCV's effects at other receptors involve distinct pathways.

-

GPR55: This receptor is thought to couple to Gq and G12/G13 proteins.[19][20] Activation typically leads to the stimulation of phospholipase C (PLC) and an increase in intracellular calcium concentrations. THCV's antagonism would block this pathway.

-

TRPV1: As a non-selective cation channel, its activation by an agonist like THCV directly leads to an influx of calcium and sodium ions, causing membrane depolarization and neuronal excitation, which is fundamental to its role in pain sensation.

Chapter 5: Implications for Research and Drug Development

The unique pharmacological profile of THCV presents significant opportunities for therapeutic innovation.

-

A Safer Path for Metabolic Disease: The primary reason for the failure of the first generation of CB1 antagonists (inverse agonists) was severe psychiatric side effects.[5] THCV's status as a neutral CB1 antagonist positions it as a potentially much safer alternative for treating obesity and type 2 diabetes, capable of reducing appetite and improving glucose metabolism without inducing depression or anxiety.[2][5][10][11]

-

Targeting Inflammation and Pain: The functional selectivity of THCV for CB2 receptors over CB1 suggests it could be a potent anti-inflammatory agent with a reduced risk of central side effects.[8] Its concurrent activity as a TRPV1 agonist provides a multi-modal mechanism for analgesia, making it an attractive candidate for pain management.[4][16]

-

Future Directions: Key areas for future research include a more detailed characterization of the dose-dependent switch of THCV from a CB1 antagonist to an agonist. Understanding the structural basis for its neutral antagonism at CB1 versus its higher antagonist potency at CB2 will be crucial for designing next-generation selective cannabinoid modulators.

Conclusion

Tetrahydrocannabivarin is far more than a simple analog of THC. It is a complex ligand with a sophisticated, multi-target pharmacological profile. Its neutral antagonism at CB1 receptors, coupled with its potent antagonism at CB2 and activity at GPR55 and TRPV1, creates a unique therapeutic signature. By employing the robust methodologies detailed in this guide, researchers and drug developers can further unravel the complexities of THCV and unlock its considerable potential to address a range of challenging medical conditions.

References

-

Pertwee, R. G., Thomas, A., Stevenson, L. A., Ross, R. A., Varvel, S. A., Lichtman, A. H., Martin, B. R., & Razdan, R. K. (2007). Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist. British Journal of Pharmacology. Available at: [Link]

-

Zagzoog, A., Mohamed, K. A., Kim, H. J. J., & Kelly, M. E. M. (2022). Pharmacology of Minor Cannabinoids at the Cannabinoid CB1 Receptor: Isomer- and Ligand-Dependent Antagonism by Tetrahydrocannabivarin. Molecules. Available at: [Link]

-

Tudge, L., Williams, C., Cowen, P. J., & McCabe, C. (2015). Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers. International Journal of Neuropsychopharmacology. Available at: [Link]

-

Mir, A. R., & Mehmood, A. (2024). The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management. Heliyon. Available at: [Link]

-

ResearchGate. (n.d.). Receptors mediating THCV's agonistic and antagonistic actions. THCV is... [Image]. ResearchGate. Available at: [Link]

-

Innoprot. (n.d.). CB1 Cannabinoid Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

-

Hempati. (2023). THCV: Unveiling The Distinctive Properties Of Cannabis. Hempati. Available at: [Link]

-

Rzepa, E., Tudge, L., & McCabe, C. (2015). The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers. International Journal of Neuropsychopharmacology. Available at: [Link]

-

Recovered.org. (n.d.). THCV (Tetrahydrocannabivarin): Origins, Effects, and Risks. Recovered.org. Available at: [Link]

-

WebMD. (n.d.). Tetrahydrocannabivarin (THCV): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrocannabivarin. Wikipedia. Available at: [Link]

-

Semantic Scholar. (n.d.). Neutral CB1 Receptor Antagonists as Pharmacotherapies for Substance Use Disorders: Rationale, Evidence, and Challenge. Semantic Scholar. Available at: [Link]

-

Abioye, A., Ayodele, O., Marinkovic, A., Patidar, R., Akinwekomi, A., & Sanyaolu, A. (2020). Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes. Journal of Cannabis Research. Available at: [Link]

-

Wikipedia. (n.d.). TRPV1. Wikipedia. Available at: [Link]

-

Canatura. (n.d.). THCV: what is it, effects, how can it help?. Canatura. Available at: [Link]

-

Hempie's. (2024). Unveiling the Mystery Behind THCv: A Comprehensive Guide. Hempie's. Available at: [Link]

-

ResearchGate. (n.d.). Signaling pathways induced by endocannabinoid receptors activation. [Image]. ResearchGate. Available at: [Link]

-

Davis, J. (2020). In-Vitro Assessment of CB1/CB2 Receptor Binding and Function. eGrove, University of Mississippi. Available at: [Link]

-

birch+fog. (n.d.). THCV Cannabinoid 2025: Appetite Suppressant and Energizing Effects. birch+fog. Available at: [Link]

-

CannaMD. (n.d.). THCV Effects: Everything You Need to Know. CannaMD. Available at: [Link]

-

Kosar, A., Sykes, D. A., & Schihada, H. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. Available at: [Link]

-

Pertwee, R. G. (2008). The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin. British Journal of Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Radioligand binding assays to CB1R and CB2R. [Image]. ResearchGate. Available at: [Link]

-

ResearchGate. (2024). A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand binding assay. ResearchGate. Available at: [Link]

-

Gifford, A. N., & Ashby, C. R. (2007). Meta-analysis of cannabinoid ligand binding affinity and receptor distribution: interspecies differences. Journal of Psychopharmacology. Available at: [Link]

-

Celtarys Research. (2025). Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. Available at: [Link]

-

BMG Labtech. (n.d.). Differential binding of ∆9-tetrahydrocannabinol derivatives to type 1 cannabinoid receptors (CB1). BMG Labtech. Available at: [Link]

-

ResearchGate. (n.d.). Thienopyrimidine Derivatives as GPR55 Receptor Antagonists: Insight into Structure–Activity Relationship. ResearchGate. Available at: [Link]

-

Kim, J., Lee, J., & Lee, J. (2021). Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor. Biomolecules & Therapeutics. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Activity-based detection of synthetic cannabinoid receptor agonists in plant materials. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Binding affinity (Ki) and selectivity values of the THC-based CB 2... [Image]. ResearchGate. Available at: [Link]

-

Lauckner, J. E., Jensen, J. B., Chen, H. Y., Lu, H. C., Hille, B., & Mackie, K. (2008). GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydrocannabinol. Wikipedia. Available at: [Link]

-

Henstridge, C. M., Balenga, N. A., & Lambert, D. G. (2010). Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor. British Journal of Pharmacology. Available at: [Link]

-

ResearchGate. (n.d.). Effects of TRPV1 agonists and terpenoids on hTRPV1 cells. (A, B)... [Image]. ResearchGate. Available at: [Link]

Sources

- 1. Tetrahydrocannabivarin - Wikipedia [en.wikipedia.org]

- 2. The role of tetrahydrocannabivarin (THCV) in metabolic disorders: A promising cannabinoid for diabetes and weight management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. hempati.com [hempati.com]

- 4. recovered.org [recovered.org]

- 5. Δ9-Tetrahydrocannabivarin (THCV): a commentary on potential therapeutic benefit for the management of obesity and diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. canatura.com [canatura.com]

- 7. Cannabinoid Receptor Binding and Assay Tools - Celtarys [celtarys.com]

- 8. Evidence that the plant cannabinoid Δ9-tetrahydrocannabivarin is a cannabinoid CB1 and CB2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Neural Effects of Cannabinoid CB1 Neutral Antagonist Tetrahydrocannabivarin on Food Reward and Aversion in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The CB1 Neutral Antagonist Tetrahydrocannabivarin Reduces Default Mode Network and Increases Executive Control Network Resting State Functional Connectivity in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. birchandfog.biz [birchandfog.biz]

- 15. medchemexpress.com [medchemexpress.com]

- 16. TRPV1 - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. egrove.olemiss.edu [egrove.olemiss.edu]

- 19. GPR55 is a cannabinoid receptor that increases intracellular calcium and inhibits M current - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological Characterization of GPR55, A Putative Cannabinoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of THCV

An In-depth Technical Guide on the Molecular Structure and Chemical Properties of Tetrahydrocannabivarin (THCV)

Abstract

Tetrahydrocannabivarin (THCV) is a naturally occurring cannabinoid found in the Cannabis sativa plant that has garnered significant scientific interest due to its unique pharmacological profile, which is distinct from that of the more abundant and well-known cannabinoid, Δ⁹-tetrahydrocannabinol (THC). This technical guide provides a comprehensive overview of the molecular structure and chemical properties of THCV, intended for researchers, scientists, and drug development professionals. We will delve into the intricacies of its stereochemistry, explore its physicochemical properties, and discuss its synthesis and degradation pathways. Furthermore, we will examine the structure-activity relationships that govern its interactions with cannabinoid receptors and other molecular targets. This guide also includes detailed protocols for the extraction, purification, and analysis of THCV, providing a valuable resource for researchers working with this fascinating molecule.

Molecular Structure of THCV

The unique biological activity of THCV is intrinsically linked to its molecular structure. A thorough understanding of its three-dimensional conformation and the influence of its functional groups is paramount for any research or drug development endeavor.

Core Structure and IUPAC Nomenclature

THCV belongs to the dibenzopyran class of compounds, which is characteristic of many cannabinoids. Its systematic IUPAC name is (6aR,10aR)-6,6,9-trimethyl-3-propyl-6a,7,8,10a-tetrahydro-6H-benzo[c]chromen-1-ol. The core of the molecule consists of a tricyclic system: a dihydropyran ring fused to a benzene ring, which is in turn fused to a cyclohexene ring.

Stereochemistry and Isomerism

Like THC, THCV possesses two chiral centers at the C6a and C10a positions of the dibenzopyran ring. This gives rise to four possible stereoisomers. The naturally occurring and most studied isomer is (-)-trans-Δ⁹-THCV, which has the (6aR, 10aR) configuration. The absolute configuration of these chiral centers is a critical determinant of the molecule's biological activity.

Key Functional Groups and Their Influence

The chemical personality of THCV is dictated by three key functional groups:

-

Phenolic Hydroxyl Group: The hydroxyl group on the aromatic ring is weakly acidic and is a key site for metabolism (glucuronidation) and chemical modification. It also plays a crucial role in receptor binding through hydrogen bonding.

-

Propyl Side Chain: The most distinguishing feature of THCV is the three-carbon (propyl) side chain attached to the aromatic ring, in contrast to the five-carbon (pentyl) side chain of THC. This seemingly minor difference is responsible for the profound divergence in their pharmacological effects.

-

Dihydropyran Ring: The ether linkage and the double bond within this ring are susceptible to chemical reactions, including oxidation and acid-catalyzed rearrangements.

Physicochemical Properties of THCV

A comprehensive understanding of the physicochemical properties of THCV is essential for its handling, formulation, and for interpreting its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Significance |

| Molecular Formula | C₁₉H₂₆O₂ | |

| Molar Mass | 286.41 g/mol | |

| pKa | 10.6 | The phenolic hydroxyl group is weakly acidic, influencing its ionization state in different physiological compartments. |

| logP | ~6.1 | THCV is highly lipophilic, indicating poor aqueous solubility but good permeability across biological membranes. |

| Melting Point | 185-186 °C | |

| Appearance | Crystalline solid | |

| Solubility | Soluble in organic solvents (e.g., ethanol, methanol, acetone); Insoluble in water. |

Chemical Synthesis and Degradation

Biosynthesis in Cannabis sativa

In the cannabis plant, THCV is biosynthesized via the alkylation of olivetolic acid with geranyl pyrophosphate, followed by a series of enzymatic cyclization and decarboxylation reactions. The final step is the conversion of cannabigerovarinic acid (CBGVA) to tetrahydrocannabivarin carboxylic acid (THCVA) by the enzyme THCVA synthase. Subsequent decarboxylation, typically through heat or light, yields the neutral THCV.

Laboratory Synthesis

The laboratory synthesis of THCV can be achieved through various routes, most commonly involving the condensation of citral with 5-propylresorcinol (divarinol) in the presence of a Lewis acid catalyst. This reaction typically produces a mixture of isomers that require chromatographic separation to isolate the desired (-)-trans-Δ⁹-THCV.

Degradation Pathways

THCV is susceptible to degradation under certain conditions:

-

Oxidation: Exposure to air and light can lead to the oxidation of the dihydropyran ring, forming cannabinol-C3 (CBN-C3).

-

Acid-Catalyzed Isomerization: In acidic conditions, the double bond in the dihydropyran ring can migrate, leading to the formation of Δ⁸-THCV and other isomers.

Pharmacological Profile

The propyl side chain of THCV is the primary reason for its unique pharmacological profile, which is markedly different from that of THC.

Interaction with Cannabinoid Receptors

-

CB1 Receptor: At low doses, THCV acts as a neutral antagonist or inverse agonist at the CB1 receptor. This means it can block or reverse the effects of CB1 agonists like THC. At higher doses, it can exhibit partial agonist activity.

-

CB2 Receptor: THCV also displays partial agonist activity at the CB2 receptor, although its affinity is generally lower than for the CB1 receptor.

Signaling Pathways

The interaction of THCV with the CB1 receptor modulates downstream signaling cascades. As a neutral antagonist, it can block the THC-induced inhibition of adenylyl cyclase, thereby preventing the decrease in cyclic AMP (cAMP) levels.

Caption: THCV's antagonistic action at the CB1 receptor.

Experimental Protocols

Extraction and Purification of THCV from Plant Material

This protocol outlines a standard procedure for the extraction and purification of THCV from Cannabis sativa plant material rich in this cannabinoid.

Materials:

-

Dried and homogenized Cannabis sativa plant material

-

Ethanol (95%), chilled to -20°C

-

Rotary evaporator

-

Chromatography column (e.g., silica gel)

-

Solvent system for chromatography (e.g., hexane:ethyl acetate gradient)

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp

Procedure:

-

Extraction:

-

Macerate 100 g of dried plant material in 1 L of chilled ethanol.

-

Stir the mixture for 1 hour at 4°C.

-

Filter the mixture to remove solid plant material.

-

Concentrate the ethanol extract using a rotary evaporator until a thick, oily residue is obtained.

-

-

Purification:

-

Prepare a silica gel chromatography column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate).

-

Load the dissolved extract onto the column.

-

Elute the column with a gradient of increasing polarity (e.g., from 95:5 to 80:20 hexane:ethyl acetate).

-

Collect fractions and monitor the separation using TLC.

-

Pool the fractions containing pure THCV and evaporate the solvent.

-

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Tetrahydrocannabivarin (THCV) in Animal Models

Introduction: Unveiling the Pharmacokinetic Profile of a Unique Phytocannabinoid

Tetrahydrocannabivarin (THCV) is a naturally occurring propyl homolog of Δ⁹-tetrahydrocannabinol (THC), found in certain strains of Cannabis sativa.[1] Unlike THC, THCV exhibits a unique pharmacological profile, acting as a neutral antagonist at cannabinoid type 1 (CB1) receptors at low doses and a partial agonist at higher doses.[1][2] This distinct mechanism has generated significant interest in its therapeutic potential for metabolic disorders, such as obesity and type 2 diabetes, where it has been shown to decrease appetite, increase satiety, and up-regulate energy metabolism in rodent models.[3][4]

A thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to drug development. For THCV, characterizing its pharmacokinetic (PK) and metabolic fate in preclinical animal models is a critical step in translating promising in vivo effects into viable therapeutic strategies. This guide provides a comprehensive overview of the current knowledge on THCV pharmacokinetics and metabolism in animal models, synthesizes field-proven experimental methodologies, and offers insights into the causality behind experimental design for researchers in pharmacology and drug development.

Part 1: Absorption and Bioavailability

The absorption of THCV, a highly lipophilic compound, is significantly influenced by the route of administration and formulation. Animal studies, primarily in rodents, have demonstrated rapid but often incomplete absorption, particularly following oral administration, which is a common challenge for cannabinoids due to first-pass metabolism.[5]

Routes of Administration: Rationale and Comparative Outcomes

The choice of administration route in preclinical studies is dictated by the intended clinical application and the need to establish fundamental pharmacokinetic parameters.

-

Intravenous (IV) Administration: While not a common clinical route for cannabinoids, IV administration is essential in preclinical studies to determine absolute bioavailability and intrinsic clearance. It bypasses absorption barriers, providing a direct measure of distribution and elimination.

-

Intraperitoneal (IP) Administration: Frequently used in rodent studies for its convenience and ability to bypass the gastrointestinal tract, IP injection leads to rapid absorption. Studies in mice show that IP administration of THCV results in higher systemic exposure (Cmax and AUC) compared to oral dosing.[6]

-

Oral Gavage (PO): This route is most relevant for clinical translation. However, cannabinoids like THCV suffer from low oral bioavailability due to poor aqueous solubility and extensive first-pass metabolism in the liver.[7] In rats, THCV is readily detectable after oral dosing, but Tmax is typically observed within the first two hours, indicating relatively rapid absorption from the GI tract.[6]

Bioavailability Challenges

One of the primary hurdles for the therapeutic application of THCV is its low oral bioavailability.[7] This is attributed to:

-

High Lipophilicity: Leading to poor dissolution in the gastrointestinal fluids.

-

First-Pass Metabolism: Extensive metabolism in the liver upon absorption from the gut significantly reduces the amount of parent drug reaching systemic circulation.[5]

To overcome these challenges, formulation strategies such as lipid-based carriers or nanoformulations are being explored to enhance the absorption and systemic availability of THCV.[7]

Part 2: Distribution in Preclinical Models

Following absorption, THCV's high lipophilicity governs its distribution into tissues. It readily crosses the blood-brain barrier and tends to accumulate in tissues with high lipid content.

Tissue and Brain Penetration

Studies in both rats and mice demonstrate that THCV effectively penetrates the brain.[5][6] Interestingly, brain concentrations of THCV have been observed to exceed plasma levels, with reported brain-to-plasma ratios of approximately 2.2 in mice, regardless of whether the administration was oral or intraperitoneal.[6] This indicates substantial central nervous system exposure, which is critical for its potential neurological effects.

Data from studies on the closely related THC in rats show that 30 minutes after intraperitoneal injection, the highest concentrations are found in adipose tissue and the jejunum, with the liver also showing significant accumulation.[5][8] The brain, conversely, tends to have the lowest concentrations relative to these peripheral tissues.[5][8] This pattern is likely similar for THCV, with sequestration in adipose tissue acting as a potential reservoir, leading to a prolonged terminal elimination phase.

Table 1: Summary of Pharmacokinetic Parameters of Δ⁹-THCV in Rodents

| Species | Route | Dose | Tmax (min) | Cmax (ng/mL) | AUC (ng·h/mL) | Brain/Plasma Ratio | Reference |

| Mouse | IP | 30 mg/kg | 30 | Data not specified | Data not specified | ~2.2 | [6] |

| Mouse | PO | 30 mg/kg | 30 (plasma) | Data not specified | Data not specified | ~2.2 | [6] |

| Rat | PO | 30 mg/kg | < 120 | Data not specified | Data not specified | Not specified | [6] |

Note: Specific Cmax and AUC values were not detailed in the referenced summary but IP injection was noted to lead to higher exposure than PO.

Part 3: Metabolism - The Biotransformation of THCV

Metabolism is the primary driver of THCV clearance and significantly influences its pharmacological activity and duration of action. The process occurs predominantly in the liver and is divided into Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism: Oxidation and Hydroxylation

Similar to THC, the metabolism of THCV is initiated by cytochrome P450 (CYP450) enzymes.[9] While direct studies on THCV are limited, extensive research on THC and other cannabinoids indicates that CYP2C9 and CYP3A4 are the major isoforms responsible for their metabolism.[10]

The primary metabolic pathways for THCV involve:

-

Allylic Hydroxylation: The most significant initial step is the hydroxylation of the C11 methyl group to form 11-hydroxy-THCV (11-OH-THCV) . This is analogous to the formation of the psychoactive 11-OH-THC from THC.[11]

-

Further Oxidation: The 11-OH-THCV metabolite is subsequently oxidized to 11-nor-9-carboxy-THCV (THCV-COOH) .[11][12] This carboxylic acid metabolite is generally considered inactive and is the primary endpoint for elimination.

-

Other Hydroxylations: Hydroxylation can also occur at other positions, such as C8, to form metabolites like 8α-hydroxy-THCV and 8β-hydroxy-THCV.[11]